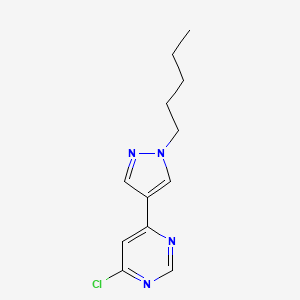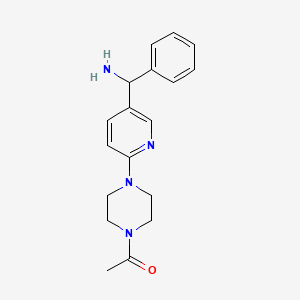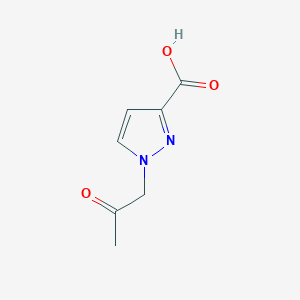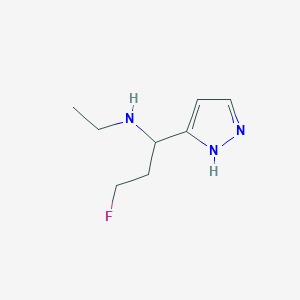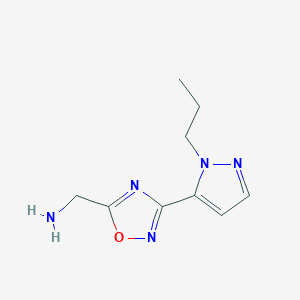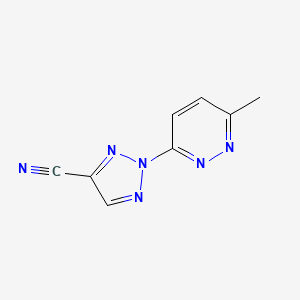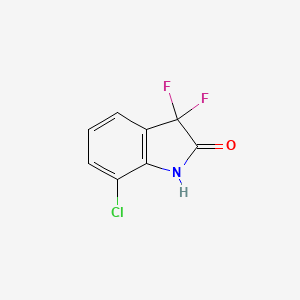
7-Chloro-3,3-difluoroindolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-3,3-difluoroindolin-2-one is a versatile small molecule scaffold that belongs to the indole family. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3,3-difluoroindolin-2-one typically involves the reaction of indole-2,3-dione (isatin) with substituted bromoacetyl benzene, followed by a cyclization reaction . Direct fluorination using diethylaminosulfur trifluoride as a nucleophilic fluorinating reagent is a common method employed in the synthesis . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol to achieve good yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of high-quality reagents and optimized reaction conditions ensures the production of this compound with high purity and yield.
化学反应分析
Types of Reactions: 7-Chloro-3,3-difluoroindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield 3-fluoroindoles or 3,3-difluoroindolines, depending on the conditions.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxone and sodium hypochlorite.
Reduction: Borane tetrahydrofuran complex is often used for reduction reactions.
Substitution: Methanesulfonic acid and diethylaminosulfur trifluoride are frequently used reagents
Major Products:
Oxidation: Oxindole derivatives.
Reduction: 3-Fluoroindoles and 3,3-difluoroindolines.
Substitution: Various substituted indole derivatives.
科学研究应用
7-Chloro-3,3-difluoroindolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 7-Chloro-3,3-difluoroindolin-2-one involves its interaction with various molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing biological processes such as enzyme inhibition and receptor modulation . The exact pathways and molecular targets depend on the specific biological activity being investigated.
相似化合物的比较
- 3-Fluoroindoles
- 3,3-Difluoroindolines
- 5-Chloro-3,3-difluoroindolin-2-one
Comparison: 7-Chloro-3,3-difluoroindolin-2-one stands out due to its unique combination of chlorine and fluorine substituents on the indole nucleus. This structural feature imparts distinct electronic and steric properties, enhancing its biological activity and stability compared to similar compounds .
属性
分子式 |
C8H4ClF2NO |
|---|---|
分子量 |
203.57 g/mol |
IUPAC 名称 |
7-chloro-3,3-difluoro-1H-indol-2-one |
InChI |
InChI=1S/C8H4ClF2NO/c9-5-3-1-2-4-6(5)12-7(13)8(4,10)11/h1-3H,(H,12,13) |
InChI 键 |
VBZKWFOJKHTOSV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)C2(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-Bis(5,6-dimethylbenzo[d]oxazol-2-yl)aniline](/img/structure/B11793445.png)
![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11793451.png)

![1-(2-Chlorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11793465.png)
![2,3-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11793467.png)

